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2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine

PRMT5 Epigenetics Binding Affinity

Researchers validating PRMT5/MEP50 assays often face non-specific binding with generic pyrimidines, compromising SAR. This reference inhibitor solves that with verified Ki=313 nM (IC₅₀=1.06 µM), enabling robust assay development. • Defined Ki=313 nM for PRMT5/MEP50-establish Z'-factor & assay windows • Low MW (207.27), LogP 1.3, TPSA 38.3 Ų-ideal fragment for FBDD campaigns • Structurally distinct from 5-Cl analog (ALK-targeted), ensuring target selectivity In stock (10-100 mg packs); global shipping for immediate research deployment.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 2201615-12-3
Cat. No. B2375177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine
CAS2201615-12-3
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCN1CCC(CC1)COC2=NC=CC=N2
InChIInChI=1S/C11H17N3O/c1-14-7-3-10(4-8-14)9-15-11-12-5-2-6-13-11/h2,5-6,10H,3-4,7-9H2,1H3
InChIKeyNDGMJHJCMCRYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Core Properties of 2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine


2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine (CAS: 2201615-12-3) is a small-molecule heterocyclic compound comprising a pyrimidine core linked via a methoxy bridge to a 1-methylpiperidin-4-yl moiety. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.27 g/mol, a computed XLogP3-AA of 1.3, and a topological polar surface area of 38.3 Ų [1]. The compound is registered in PubChem (CID 126953841) and is primarily recognized in authoritative bioactivity databases as an inhibitor of the PRMT5/MEP50 (Protein Arginine Methyltransferase 5/Methylosome Protein 50) complex, with a reported inhibition constant (Ki) of 313 nM and an IC₅₀ of 1.06 µM in fluorescence-based assays [2]. Unlike broadly characterized pyrimidine derivatives, its distinct substitution pattern confers a defined target engagement profile, making it a candidate for focused research in epigenetic modulation and oncology drug discovery pipelines. This compound serves as a reference tool or starting scaffold for scientists evaluating PRMT5 inhibition as a therapeutic strategy, particularly in contexts where MTAP deficiency or synthetic lethality mechanisms are under investigation.

Defined PRMT5/MEP50 target engagement for epigenetic probe studies
Favorable drug-like physicochemical profile for fragment-based discovery
Supports selectivity profiling between methyltransferases and kinases via analog comparison

Why Generic Pyrimidine Analogs Fail to Substitute in PRMT5 Assays


The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in countless kinase inhibitors, GPCR modulators, and epigenetic probes. However, broad class membership does not translate to functional interchangeability. 2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine exhibits a specific, quantifiable affinity for the PRMT5/MEP50 complex (Ki = 313 nM) [1], a target engagement profile that is not shared by generic or unsubstituted pyrimidines. Substitution with alternative piperidine regioisomers, removal of the N-methyl group, or replacement with other heterocyclic linkers can dramatically alter binding kinetics, selectivity, and cellular potency . Moreover, even closely related analogs such as the 5-chloro derivative (CAS: 2198912-80-8) are reported to target entirely different enzyme families (e.g., ALK kinase) , underscoring that minor structural modifications can reroute a compound's biological trajectory. For scientists requiring a defined chemical probe for PRMT5/MEP50 inhibition, generic pyrimidine analogs lacking the precise 2-[(1-methylpiperidin-4-yl)methoxy] substitution pattern cannot be relied upon to reproduce the same target engagement data, potentially leading to misleading structure-activity relationship (SAR) conclusions or failed assay validation.

Generic Pyrimidines

Lack defined PRMT5/MEP50 affinity; target engagement data may not transfer. The specific 2-[(1-methylpiperidin-4-yl)methoxy] substitution is required for this interaction.

5-Chloro Analog (CAS 2198912-80-8)

Target engagement may shift from PRMT5 to ALK kinase. Not interchangeable for PRMT5/MEP50 assay contexts; structural modification can reroute biological profile.

Quantitative Evidence for Scientific Procurement Decisions


PRMT5/MEP50 Binding Affinity Compared to Structural Analogs

The compound demonstrates a defined binding affinity for the PRMT5/MEP50 complex with an inhibition constant (Ki) of 313 nM, as measured by FITC-competitive binding assay [1]. This establishes a quantitative baseline for target engagement that distinguishes it from uncharacterized pyrimidines. Furthermore, while the compound itself exhibits modest cellular potency (IC₅₀ = 1.06 µM in a fluorescence polarization assay), structurally optimized PRMT5 inhibitors containing the same core motif achieve significantly enhanced potency, with IC₅₀ values as low as 4 nM in MTAP-knockout HCT-116 cells [2]. This 260-fold potency gap illustrates the critical role of the core scaffold in driving initial binding, while also highlighting the need for further structural elaboration to achieve potent cellular activity.

PRMT5/MEP50 Binding Affinity
Reported
Target Compound Ki = 313 nM / IC₅₀ = 1.06 µM
Optimized Analog IC₅₀ = 4 nM (MTAP⁻/⁻ HCT-116)
~265-fold lower cellular potency vs. optimized lead
SAR scaffold evaluation reference; not a potent lead
Cross-study comparison; different assay conditions
PRMT5 Epigenetics Binding Affinity MTAP

Physicochemical Profile and Drug-Likeness Parameters

The computed physicochemical properties of 2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine include a molecular weight of 207.27 g/mol, an XLogP3-AA of 1.3, and a topological polar surface area (TPSA) of 38.3 Ų [1]. These values align favorably with established drug-likeness guidelines (e.g., Lipinski's Rule of Five), suggesting acceptable membrane permeability and oral bioavailability potential for a scaffold of this size. In comparison, larger PRMT5 inhibitors (e.g., BDBM50585596 with MW > 500) or more polar pyrimidine derivatives with TPSA > 90 Ų often face permeability or solubility challenges that require extensive formulation optimization [2]. The compact size and moderate lipophilicity of this compound make it an attractive starting point for fragment-based drug discovery or for use as a chemical probe in cellular assays where passive diffusion is required.

Physicochemical Profile
Class-level
MW207.27 g/mol
XLogP31.3
TPSA38.3 Ų
Favorable drug-likeness class inference; data to verify
Computed values; experimental confirmation recommended
Drug-likeness Physicochemical Properties Lead Optimization

Target Selectivity: PRMT5 vs. ALK with 5-Chloro Analog

A key differentiator for procurement is the target engagement profile of the compound relative to its closest structural analog, 5-chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine (CAS: 2198912-80-8). The non-chlorinated parent compound exhibits PRMT5/MEP50 inhibition (Ki = 313 nM) [1], whereas the 5-chloro analog is reported to act as an ALK (Anaplastic Lymphoma Kinase) inhibitor . This divergence highlights how a single halogen substitution can reroute biological activity from an epigenetic methyltransferase target to an oncogenic kinase target. For researchers focused on PRMT5 biology, procurement of the 5-chloro derivative would yield a false negative in PRMT5 assays and could confound SAR interpretation. Conversely, for ALK-focused projects, the non-chlorinated compound would lack the desired activity.

Target Selectivity vs. 5-Chloro Analog
Direct comparison
Target Compound PRMT5/MEP50 (Ki = 313 nM)
5-Chloro Analog ALK kinase inhibitor
Target switch upon halogen substitution
Structural modification may redirect target engagement
Guides analog selection for specific pathway studies
Target Selectivity Kinase Inhibition Chemical Probe

Recommended Research Applications Based on Evidence


PRMT5/MEP50 Biochemical Assay Development and Validation

Utilize 2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine as a reference inhibitor with a defined Ki of 313 nM to establish assay windows and validate PRMT5/MEP50 activity assays [1]. Its moderate potency makes it suitable for Z'-factor determination and for testing assay robustness without the complications of highly potent tool compounds that may exhibit hook effects or solubility limitations. This compound can serve as a reliable positive control in fluorescence polarization or FITC-competitive binding assays targeting the PRMT5/MEP50 complex.

Fragment-Based Drug Discovery and Scaffold Hopping

The compound's low molecular weight (207.27 g/mol) and favorable physicochemical profile (XLogP3 = 1.3, TPSA = 38.3 Ų) [2] position it as an ideal fragment or scaffold for fragment-based drug discovery (FBDD) campaigns targeting PRMT5. Its established binding affinity (Ki = 313 nM) [1] provides a quantitative starting point for structure-based optimization, including growing, linking, or merging strategies to improve cellular potency toward the 4 nM range observed in optimized analogs [3].

Synthetic Lethality Studies in MTAP-Deficient Cancer Models

As a PRMT5-binding scaffold, this compound can be employed as a chemical starting point for developing tool compounds to explore synthetic lethality in MTAP-deleted cancers. The quantitative activity difference between wild-type and MTAP-knockout contexts observed in related PRMT5 inhibitors (e.g., 4 nM IC₅₀ in MTAP⁻/⁻ HCT-116 cells vs. ~1 µM in wild-type) [3] underscores the therapeutic window that can be achieved through scaffold optimization. This compound serves as an initial probe to validate target engagement in cellular thermal shift assays (CETSA) or to benchmark new analogs.

Kinase vs. Methyltransferase Selectivity Profiling

Given the target-switch phenomenon observed with the 5-chloro analog (which redirects activity from PRMT5 to ALK) , 2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine can be used in comparative selectivity panels to study how minor structural modifications influence target engagement between epigenetic methyltransferases and oncogenic kinases. This application is particularly relevant for medicinal chemists exploring structure-selectivity relationships in heterocyclic chemical space.

Application
Selection Property
Validation Focus
PRMT5/MEP50 biochemical assay development
Defined Ki for assay window establishment
Z'-factor determination, fluorescence polarization assay validation
Fragment-based drug discovery campaigns
Low MW and favorable LogP/TPSA profile
Structure-based optimization, scaffold growing/linking strategies
MTAP-deficiency synthetic lethality studies
PRMT5-binding scaffold for tool compound development
CETSA target engagement, activity benchmarking between MTAP contexts
Methyltransferase vs. kinase selectivity profiling
Target-switch potential with structural analogs
Structure-selectivity relationship studies
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